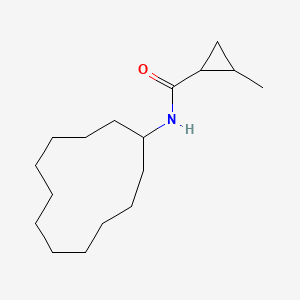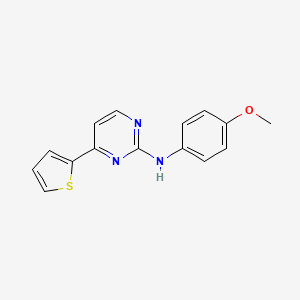![molecular formula C21H23N3O2 B6057187 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B6057187.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPOP and has been extensively studied for its biochemical and physiological effects.
科学研究应用
DPOP has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPOP has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. DPOP has also been studied for its potential as an analgesic and anti-inflammatory agent.
In pharmacology, DPOP has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, such as calcium signaling, ion channel regulation, and protein synthesis. DPOP has also been studied for its potential as an antipsychotic and antidepressant agent.
In medicinal chemistry, DPOP has been used as a building block for the synthesis of various compounds, such as DPOP derivatives and DPOP-based ligands for the sigma-1 receptor. These compounds have shown promising results in preclinical studies and may have potential therapeutic applications in the future.
作用机制
The exact mechanism of action of DPOP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and the sigma-1 receptor. DPOP has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. DPOP has also been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes, such as calcium signaling, ion channel regulation, and protein synthesis.
Biochemical and Physiological Effects:
DPOP has been shown to have various biochemical and physiological effects, such as enhancing the release of dopamine and serotonin, modulating the sigma-1 receptor, and reducing pain and inflammation. DPOP has also been shown to have antioxidant and neuroprotective properties.
实验室实验的优点和局限性
One advantage of using DPOP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. DPOP is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One limitation of using DPOP in lab experiments is its potential toxicity and side effects. DPOP has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. Therefore, careful dose selection and monitoring are required when using DPOP in lab experiments.
未来方向
There are several future directions for research on DPOP. One direction is to further investigate its potential as an analgesic and anti-inflammatory agent. Another direction is to develop more potent and selective DPOP derivatives and DPOP-based ligands for the sigma-1 receptor. These compounds may have potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DPOP and its potential side effects and toxicity.
合成方法
The synthesis of DPOP involves a two-step process. The first step involves the synthesis of 3-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the final product by reacting it with piperidinol. The yield of DPOP is typically around 70-80%, and the purity can be improved through recrystallization.
属性
IUPAC Name |
1-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-18-12-7-13-24(14-18)15-19-22-21(23-26-19)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20,25H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRSNGTRFFAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)
![4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)

![1-methyl-N,N'-bis[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)


![2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride](/img/structure/B6057165.png)
![3-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}pyridine](/img/structure/B6057168.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6057175.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6057183.png)